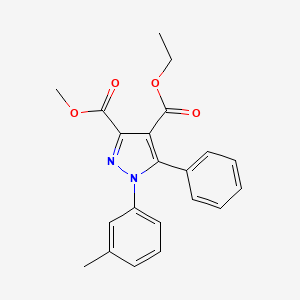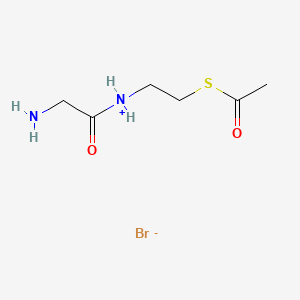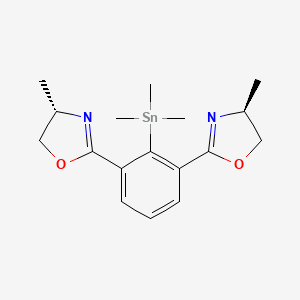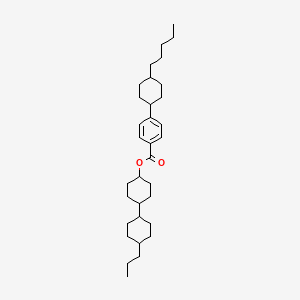
6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. This particular compound is characterized by its unique structural features, including a dimethylpropenyl group and methoxy substituents on the benzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxycoumarin and 1,1-dimethyl-2-propenyl bromide.
Alkylation Reaction: The key step involves the alkylation of 6,7-dimethoxycoumarin with 1,1-dimethyl-2-propenyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are explored in the development of new drugs for various diseases.
Industry: The compound is used in the production of fragrances, flavorings, and other industrial applications.
作用機序
The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as the NF-κB and MAPK pathways, leading to anti-inflammatory effects.
類似化合物との比較
Similar Compounds
3-(1,1-Dimethyl-2-propenyl)-8-(3-methyl-2-butenyl)xanthyletin: Another coumarin derivative with similar structural features.
1,3,6,7-Tetrahydroxy-5-methoxy-4-(1′,1′-dimethyl-2′-propenyl)-8-(3″,3″-dimethyl-2″-propenyl)-xanthone: A xanthone derivative with similar biological activities.
Uniqueness
8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both dimethylpropenyl and methoxy groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
73815-13-1 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
6,7-dimethoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C16H18O4/c1-6-16(2,3)13-14-10(7-8-12(17)20-14)9-11(18-4)15(13)19-5/h6-9H,1H2,2-5H3 |
InChIキー |
RUCDWOAAPIUMNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


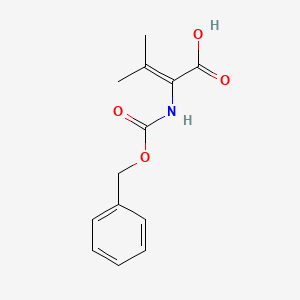
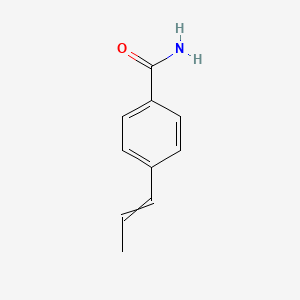
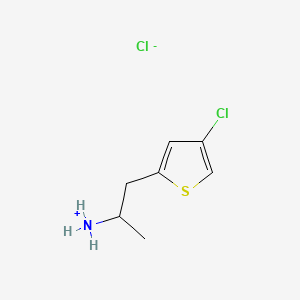
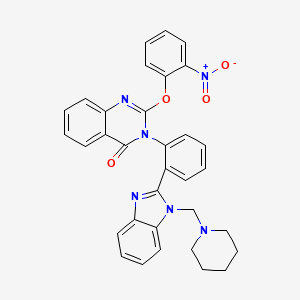
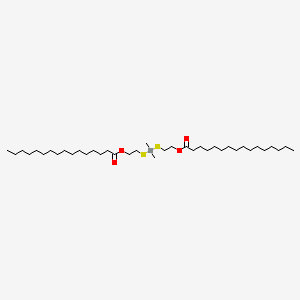
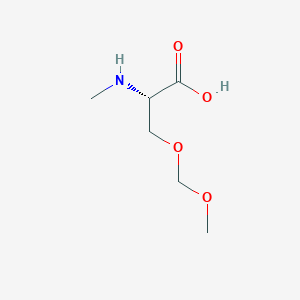
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
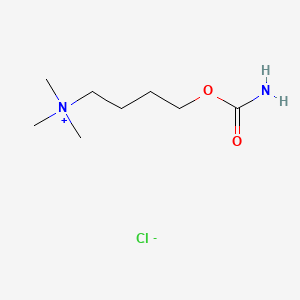
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

